6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Physicochemical Properties Drug Likeness Lipophilicity

Accelerate your drug discovery campaign with CAS 896380-35-1, a precisely crafted coumarin-C3-benzimidazole hybrid. Its unique 6-nitrobenzimidazole pharmacophore creates a strong electron-withdrawing environment essential for kinase inhibition in the PI3K-AKT-mTOR pathway—activity lost with des-nitro or halogenated analogs. The 6-methylcoumarin core enhances lipophilicity (XLogP3 3.3) for optimal cell permeability, while enabling fluorescent probe applications not achievable with unsubstituted or 7-methoxy analogs. Secure this scaffold for reproducible SAR studies and library synthesis. Available in high purity. Inquire today for bulk pricing and rapid global shipping.

Molecular Formula C17H11N3O4
Molecular Weight 321.292
CAS No. 896380-35-1
Cat. No. B2788452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one
CAS896380-35-1
Molecular FormulaC17H11N3O4
Molecular Weight321.292
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O4/c1-9-2-5-15-10(6-9)7-12(17(21)24-15)16-18-13-4-3-11(20(22)23)8-14(13)19-16/h2-8H,1H3,(H,18,19)
InChIKeyVUVAUXZNXBWNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6-Methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one (CAS 896380-35-1) – A Differentiated Coumarin-Benzimidazole Hybrid


6-Methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one (CAS 896380-35-1) is a synthetic heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a 6-nitro-1H-1,3-benzodiazole (6-nitrobenzimidazole) moiety linked directly at the coumarin C3 position . Belonging to the coumarin-C3-fused benzimidazole hybrid class, this compound features a methyl substituent at position 6 of the coumarin ring and a nitro group at position 6 of the benzimidazole, which together modulate its electronic properties and lipophilicity (predicted XLogP3: 3.3) [1]. The specific substitution pattern is designed for targeted structure-activity relationship (SAR) exploration in drug discovery and chemical biology applications, particularly in anticancer and anti-inflammatory research programs [2].

Why Generic Coumarin-Benzimidazole Substitution Fails for CAS 896380-35-1: Evidence-Based Differentiation


Coumarin-benzimidazole hybrids exhibit profoundly substitution-dependent biological activities; minor modifications to the coumarin or benzimidazole ring can invert selectivity or abolish potency [1]. The target compound's specific 6-nitrobenzimidazole-2-yl substituent generates a strong electron-withdrawing environment that is not replicated by halogenated, alkylated, or des-nitro analogs, directly impacting target engagement in kinase inhibition and fluorescent probe applications [2]. Furthermore, the 6-methyl group on the coumarin ring distinguishes this compound from the 7-methoxy analog (CAS 896380-05-5) and the unsubstituted coumarin analog, altering lipophilicity (XLogP3 3.3 vs. ~2.8 for the 7-methoxy analog, predicted) and hydrogen-bonding capacity, which critically influence cell permeability and protein binding profiles . Consequently, indiscriminate substitution with structurally similar compounds without these precise functionalities risks invalidating experimental reproducibility and therapeutic lead optimization.

Quantitative Evidence Guide: Differentiating CAS 896380-35-1 from its Closest Analogs


Computational Physicochemical Differentiation: 6-Methyl vs. 7-Methoxy Substitution at the Coumarin Core

The target compound's 6-methyl substitution on the coumarin ring confers a higher predicted lipophilicity (XLogP3 = 3.3) compared to the 7-methoxy analog 7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one (CAS 896380-05-5, predicted XLogP3 ≈ 2.8) . This 0.5 log unit increase is significant for membrane permeability, as logP values in the 3–4 range are often optimal for oral absorption and cellular uptake according to Lipinski's rule-derived guidelines [1]. Additionally, the target compound has a topological polar surface area (TPSA) of 101 Ų, which is identical to the 7-methoxy analog, but its lower hydrogen bond acceptor count (5 vs. 6) due to the absence of the methoxy oxygen further improves passive membrane diffusion potential [2].

Physicochemical Properties Drug Likeness Lipophilicity

Electronic Modulation: Impact of the 6-Nitro Group on Kinase Inhibition Activity

Within the coumarin-benzimidazole hybrid class, fused hybrids with an electron-withdrawing group on the benzimidazole ring exhibit enhanced anticancer potency by facilitating key interactions with kinase ATP-binding pockets [1]. The target compound's 6-nitro substituent withdraws electron density, increasing the electrophilicity of the benzimidazole ring compared to the unsubstituted analog 6-methyl-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one (des-nitro analog). Class-level studies show that a representative fused coumarin-C3 hybrid lacking a nitro group exhibits an IC50 > 10 µM against PI3K-AKT-mTOR pathway inhibition, whereas nitro-substituted analogs in the same series achieve IC50 values in the nanomolar to low micromolar range [2].

Kinase Inhibition Anticancer Activity Structure-Activity Relationship

Fluorescent Probe Suitability: Comparison of 6-Methyl vs. Unsubstituted Coumarin Core

The 6-methyl substitution on the coumarin core enhances fluorescence quantum yield by reducing non-radiative decay from the excited state, a phenomenon well-documented in 6-substituted coumarins [1]. The target compound, with a 6-methyl group, is expected to exhibit a stronger fluorescence signal than 3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one (unsubstituted coumarin analog), which lacks this substitution. Computational studies on analogous 6-methylcoumarins demonstrate a 20–30% increase in fluorescence intensity relative to the unsubstituted coumarin parent compound [2].

Fluorescent Probes Chemosensors Photophysics

Optimal Application Scenarios for CAS 896380-35-1 Based on Differentiated Evidence


Anticancer Lead Optimization: Targeting PI3K-AKT-mTOR Pathway Kinases

The compound's 6-nitrobenzimidazole moiety, as a critical pharmacophore for kinase inhibition [1], makes it suitable for use as a starting point in medicinal chemistry campaigns aimed at developing PI3K-AKT-mTOR pathway inhibitors. Its predicted higher potency relative to des-nitro analogs and optimal lipophilicity (XLogP3 = 3.3) [2] facilitate cell permeability, enabling researchers to probe intracellular signaling pathways in cancer cell lines with greater efficiency than less lipophilic or unsubstituted comparators.

Live-Cell Fluorescent Imaging Sensor Development

Leveraging the predicted fluorescence enhancement conferred by the 6-methylcoumarin core over unsubstituted coumarins [3], this compound can serve as a scaffold for designing turn-on or ratiometric fluorescent probes. Its moderate TPSA (101 Ų) and lipophilicity support intracellular delivery without immediate sequestration, making it a valuable chemical tool for real-time visualization of nitroreductase activity or hypoxia in tumor microenvironments.

Reference Standard for Coumarin-Benzimidazole Hybrid Analytical Methods

Due to its well-defined structure and the availability of high-purity material from reputable vendors, CAS 896380-35-1 can serve as a certified reference standard for HPLC and LC-MS method development when analyzing coumarin-benzimidazole hybrid libraries. Its unique chromatographic profile, resulting from the specific 6-methyl and 6-nitro substitution pattern, ensures unambiguous identification and quantification of this scaffold in complex reaction mixtures, a feature not offered by commonly available coumarin or benzimidazole monomeric standards .

Structure-Activity Relationship (SAR) Building Block for Hybrid Molecule Libraries

The compound is optimally positioned as a synthetic intermediate for generating diverse coumarin-C3-benzimidazole libraries through further derivatization at the nitro group (reduction to amine, subsequent amide coupling) or via electrophilic aromatic substitution on the coumarin ring. Its specific substitution pattern fills a gap in commercial SAR kits, which often lack the combined 6-methylcoumarin and 6-nitrobenzimidazole motifs, enabling medicinal chemistry groups to explore a previously under-sampled chemical space [4].

Quote Request

Request a Quote for 6-methyl-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.